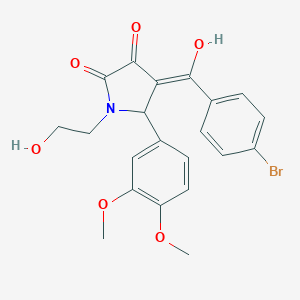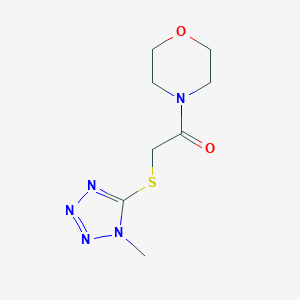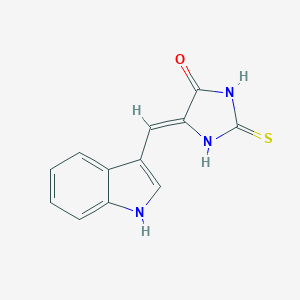methanone](/img/structure/B249323.png)
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has shown promising results in various studies conducted to explore its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has been shown to act as a partial agonist at serotonin receptors and a dopamine receptor antagonist, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone have been studied extensively in preclinical models. The compound has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in rats. Additionally, the compound has also been shown to reduce the expression of certain genes involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone in lab experiments include its relatively high purity and stability, as well as its ability to be synthesized in large quantities. However, the compound's potential toxicity and limited solubility in water may present some limitations in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone. One potential area of focus is exploring the compound's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may be conducted to explore the compound's mechanism of action in more detail and to identify potential drug targets for future drug development. Finally, the compound's potential as a cancer treatment may also be further explored in future studies.
Synthesemethoden
The synthesis of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone can be achieved through a multistep process involving the reaction of 4-fluorobenzylamine with pyridine-3-carboxylic acid, followed by the introduction of a piperazine ring and a methanone group. The reaction conditions and reagents used in the synthesis process can be modified to obtain the compound in different forms and purities.
Wissenschaftliche Forschungsanwendungen
The scientific research application of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is primarily focused on its potential as a therapeutic agent for various diseases and disorders. The compound has shown promising results in preclinical studies conducted to explore its efficacy in treating conditions such as anxiety, depression, and schizophrenia. Additionally, the compound has also been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth.
Eigenschaften
Produktname |
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone |
|---|---|
Molekularformel |
C17H18FN3O |
Molekulargewicht |
299.34 g/mol |
IUPAC-Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-3-14(4-6-16)13-20-8-10-21(11-9-20)17(22)15-2-1-7-19-12-15/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
HVZPJEHPHXZEEC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)



![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
